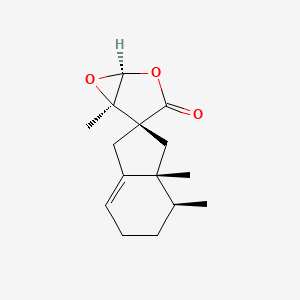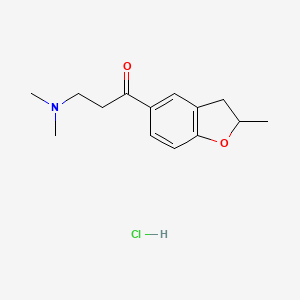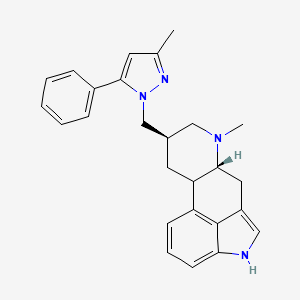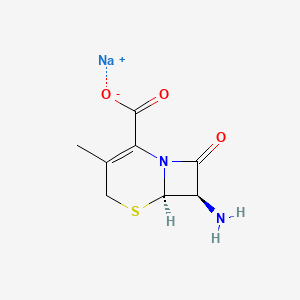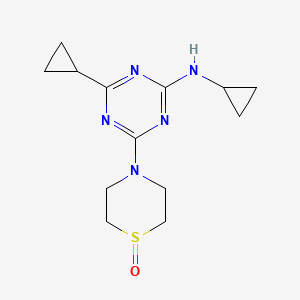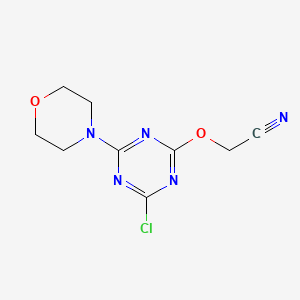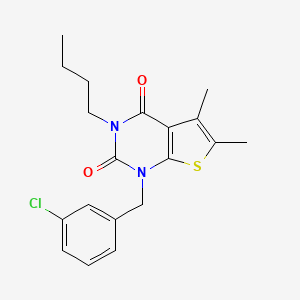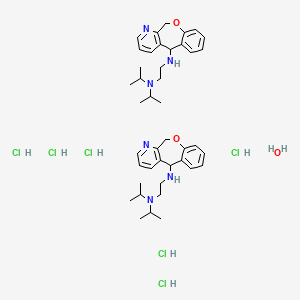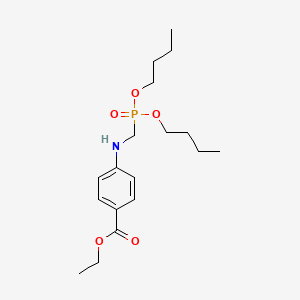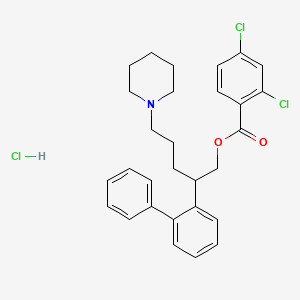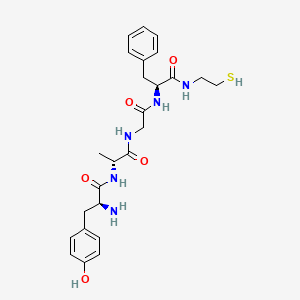
Enkephalin, ala(2)-cysteamine(5)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enkephalin, ala(2)-cysteamine(5)- is a synthetic peptide that belongs to the family of enkephalins, which are endogenous opioid peptides. These peptides play a crucial role in regulating pain and stress responses in the body by binding to opioid receptors. Enkephalins are pentapeptides, meaning they consist of five amino acids. The specific sequence and modifications in enkephalin, ala(2)-cysteamine(5)-, make it unique and potentially useful in various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin, ala(2)-cysteamine(5)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of enkephalin, ala(2)-cysteamine(5)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of peptides suitable for research and therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions
Enkephalin, ala(2)-cysteamine(5)- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the cysteamine residue, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in SPPS.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Restoration of the original thiol-containing peptide.
Substitution: Generation of peptide analogs with modified sequences.
Applications De Recherche Scientifique
Enkephalin, ala(2)-cysteamine(5)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and stress responses through opioid receptor interactions.
Medicine: Explored as a potential therapeutic agent for pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
Enkephalin, ala(2)-cysteamine(5)- exerts its effects by binding to opioid receptors, primarily the delta and mu receptors. This binding activates intracellular signaling pathways, including the inhibition of adenylate cyclase, leading to reduced cyclic adenosine monophosphate (cAMP) levels. The activation of these receptors results in analgesic effects and modulation of stress responses. The peptide’s unique sequence and modifications may enhance its binding affinity and selectivity for specific opioid receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Leu-enkephalin: Another endogenous opioid peptide with a similar structure but different amino acid sequence.
Met-enkephalin: Similar to leu-enkephalin but with a methionine residue instead of leucine.
[D-Ala2, D-Leu5]-enkephalin: A synthetic analog with enhanced stability and receptor selectivity.
Uniqueness
Enkephalin, ala(2)-cysteamine(5)- is unique due to the specific modifications at positions 2 and 5, which may confer distinct pharmacological properties. These modifications can enhance the peptide’s stability, receptor selectivity, and overall efficacy compared to other enkephalins.
Propriétés
Numéro CAS |
99043-51-3 |
|---|---|
Formule moléculaire |
C25H33N5O5S |
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-oxo-1-[[2-oxo-2-[[(2S)-1-oxo-3-phenyl-1-(2-sulfanylethylamino)propan-2-yl]amino]ethyl]amino]propan-2-yl]propanamide |
InChI |
InChI=1S/C25H33N5O5S/c1-16(29-24(34)20(26)13-18-7-9-19(31)10-8-18)23(33)28-15-22(32)30-21(25(35)27-11-12-36)14-17-5-3-2-4-6-17/h2-10,16,20-21,31,36H,11-15,26H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,32)/t16-,20+,21+/m1/s1 |
Clé InChI |
LWSZMCRBFFKEHM-CZAAIQMYSA-N |
SMILES isomérique |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCS)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCCS)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


